molecular formula C12H17FN2O B1384016 5-Amino-N-butyl-4-fluoro-2-methyl-benzamide CAS No. 1876318-98-7

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide

Cat. No.: B1384016
CAS No.: 1876318-98-7
M. Wt: 224.27 g/mol
InChI Key: PBJCMOWAQDSAOS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Amino-N-butyl-4-fluoro-2-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux .

Cellular Effects

The effects of 5-Amino-N-butyl-4-fluoro-2-methylbenzamide on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of certain genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-Amino-N-butyl-4-fluoro-2-methylbenzamide exerts its effects through various mechanisms. It may bind to specific biomolecules, such as proteins or nucleic acids, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, modulation of gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-N-butyl-4-fluoro-2-methylbenzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 5-Amino-N-butyl-4-fluoro-2-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

5-Amino-N-butyl-4-fluoro-2-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of 5-Amino-N-butyl-4-fluoro-2-methylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 5-Amino-N-butyl-4-fluoro-2-methylbenzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-4-fluoro-2-methyl-benzamide typically involves multiple steps. One common method starts with the nitration of 2-fluoro-4-nitrotoluene, followed by reduction to obtain the corresponding amine. The amine is then subjected to acylation with butylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of novel compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N-butyl-4-fluoro-2-methyl-benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable for specific applications in research and industry .

Properties

IUPAC Name

5-amino-N-butyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-3-4-5-15-12(16)9-7-11(14)10(13)6-8(9)2/h6-7H,3-5,14H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJCMOWAQDSAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.